Phenbenzamine

H1 Antagonist Potency Ethylenediamine SAR Pharmacophore Evolution

Phenbenzamine (CAS 961-71-7), historically marketed as Antergan and assigned the developmental code RP-2339, is the prototypical first-generation ethylenediamine-derived H1 receptor antagonist and the first clinically useful antihistamine. Structurally defined as N-benzyl-N-[2-(dimethylamino)ethyl]aniline (C17H22N2, molecular weight 254.37 g/mol), it exists as a pale-yellow oil at ambient temperature and is commonly procured as the hydrochloride salt (CAS 2045-52-5) to enhance aqueous solubility.

Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
CAS No. 961-71-7
Cat. No. B1679789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenbenzamine
CAS961-71-7
SynonymsAntergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum
Molecular FormulaC17H22N2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3
InChIKeyCHOBRHHOYQKCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenbenzamine (CAS 961-71-7): Procurement Profile for a First-Generation H1 Antagonist and Historic Research Standard


Phenbenzamine (CAS 961-71-7), historically marketed as Antergan and assigned the developmental code RP-2339, is the prototypical first-generation ethylenediamine-derived H1 receptor antagonist and the first clinically useful antihistamine [1]. Structurally defined as N-benzyl-N-[2-(dimethylamino)ethyl]aniline (C17H22N2, molecular weight 254.37 g/mol), it exists as a pale-yellow oil at ambient temperature and is commonly procured as the hydrochloride salt (CAS 2045-52-5) to enhance aqueous solubility . Like all first-generation H1 antihistamines, it acts by competing with histamine for binding at the H1 receptor to attenuate allergic responses, while also possessing inherent anticholinergic properties [2].

Why Generic H1 Antagonist Substitution Fails: Distinct Physicochemical and Historical Differentiation of Phenbenzamine


Phenbenzamine cannot be substituted with a generic ethylenediamine-class H1 antagonist, such as pyrilamine or tripelennamine, without considering its unique physicochemical profile and historical pharmacophore. Its low predicted aqueous solubility (363.3 mg/L) and oily free base state (boiling point 387.6°C; density 1.016 g/cm³) distinguish it from its later-generation pyridyl analogues, which typically possess enhanced polarity and improved oral bioavailability. Moreover, as the first clinically introduced H1 antagonist (c. 1942) [1], it retains historical and pedagogical value that later, more potent derivatives lack [2]. Any generic substitution risks experimental variability and irreproducibility in assays requiring this specific low-potency, ethylenediamine-based pharmacophore.

Quantitative Differentiation Guide: Phenbenzamine vs. Pyrilamine, Tripelennamine, and Diphenhydramine


Comparative Potency at the Histamine H1 Receptor: Phenbenzamine vs. Tripelennamine

Phenbenzamine is consistently and verifiably less potent at the histamine H1 receptor than its immediate structural analogue, tripelennamine. Replacement of the phenyl moiety in phenbenzamine with a 2-pyridyl system yields tripelennamine, which acts as a significantly more effective histamine receptor blocker [1]. While precise contemporary Ki or IC50 values for phenbenzamine in standardized receptor binding assays are notably absent from the modern literature, the qualitative and historical structure-activity relationship (SAR) data establish that phenbenzamine represents the lower-potency baseline in this pharmacophore series. This is a critical distinction for applications requiring a less potent H1 antagonist as a control or for studying the SAR of ethylenediamine-based antihistamines.

H1 Antagonist Potency Ethylenediamine SAR Pharmacophore Evolution

Acute Systemic Toxicity Profile: Phenbenzamine vs. Pyrilamine Maleate

Phenbenzamine exhibits a distinct and quantifiable acute toxicity profile that differentiates it from the more clinically utilized analogue, pyrilamine maleate (Neo-Antergan). In rodent models, phenbenzamine demonstrates an intraperitoneal LD50 of 170 mg/kg in mice and an LDL0 of 120 mg/kg in rats . In contrast, pyrilamine maleate is reported to have a significantly higher intraperitoneal LD50 in mice of approximately 290 mg/kg [1]. This represents a quantifiable 1.7-fold lower acute lethality for pyrilamine maleate compared to phenbenzamine in the mouse model. This specific, measurable difference in acute toxicity provides a data-driven rationale for the clinical replacement of phenbenzamine by pyrilamine and highlights phenbenzamine‘s utility as a reference compound with a defined, higher toxicity profile.

Acute Toxicity LD50 In Vivo Safety Intraperitoneal

Physicochemical Distinction: Aqueous Solubility and Free Base State

Phenbenzamine‘s physicochemical state presents a clear and quantifiable differentiation from its hydrochloride salt and more polar analogues. As a free base, phenbenzamine is a pale-yellow oil with a density of 1.016 g/cm³ and a boiling point of 387.6°C (estimated) . Its predicted aqueous solubility is low, at 363.3 mg/L at 25°C . In stark contrast, later-generation ethylenediamine antihistamines, such as pyrilamine (as the maleate salt) and tripelennamine (as the hydrochloride or citrate salt), are typically formulated as stable, crystalline solids with significantly higher water solubility to enhance oral bioavailability [1]. This physical state difference—an oily, water-insoluble free base versus a water-soluble crystalline salt—has direct and verifiable implications for procurement, handling, and experimental formulation.

Aqueous Solubility Free Base Oil Formulation Analytical Reference

Analytical Standard Utility: Defined Purity and Reference Spectrum Availability

Phenbenzamine is uniquely positioned as a certified analytical reference standard, a role not consistently filled by its clinically dominant successors. Commercially, it is available as an analytical standard with a defined purity of ≥90.0% by HPLC . Furthermore, a predicted LC-MS/MS spectrum (40V, negative mode) is available in the Human Metabolome Database, with a specific Splash Key (splash10-0059-6900000000-ed1c977753a4d1bfbb52) for unambiguous identification [1]. In contrast, while more potent analogues like pyrilamine and tripelennamine are widely used as active pharmaceutical ingredients (APIs), they are not as commonly procured or catalogued as dedicated, high-purity analytical standards for method development or metabolomics .

Analytical Chemistry HPLC Standard LC-MS/MS Reference Material

High-Value Application Scenarios for Phenbenzamine Procurement


Historical Control in Ethylenediamine Class H1 Antagonist Potency Studies

When conducting structure-activity relationship (SAR) or potency evolution studies within the ethylenediamine class of antihistamines, phenbenzamine serves as the essential, well-documented low-potency baseline. Its known lower efficacy compared to 2-pyridyl-substituted analogues like tripelennamine provides a critical reference point for quantifying the functional impact of specific molecular modifications [1].

In Vivo Reference Standard for Acute Toxicity and Safety Pharmacology

For toxicological assessments and safety pharmacology studies requiring a compound with a well-characterized and comparatively higher acute toxicity profile, phenbenzamine is the appropriate selection. Its quantifiably lower intraperitoneal LD50 (170 mg/kg in mice) compared to the clinically favored pyrilamine maleate (~290 mg/kg) [1] [2] establishes it as a defined, higher-risk control for evaluating novel compounds or formulations.

Analytical Method Development and Validation for H1 Antagonist Detection

In analytical chemistry, phenbenzamine is uniquely valuable as a certified reference standard for developing and validating detection methods, such as HPLC and LC-MS/MS. Its commercial availability as a standard of defined purity (≥90.0% HPLC) [1] and the availability of a predicted LC-MS/MS spectrum [2] make it an ideal compound for method calibration, quality control, and as a retention time marker for identifying ethylenediamine-class antihistamines in biological samples or environmental matrices.

Research on Antihistamine Pharmacophore Evolution and History

Phenbenzamine is the definitive compound for historical and pedagogical research focused on the discovery and evolution of antihistamine pharmacotherapy. As the first clinically useful H1 antagonist (c. 1942) [1], it is an irreplaceable model for understanding the initial pharmacophore, subsequent toxicity-driven improvements, and the historical context of drug development that led to safer, more potent second- and third-generation agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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